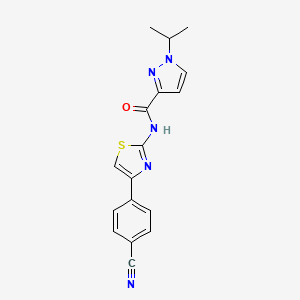

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a cyano group

Métodos De Preparación

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylamine with α-haloketones in the presence of a base.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine derivatives with 1,3-diketones.

Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Análisis De Reacciones Químicas

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been studied for its potential as an antiviral agent . Research indicates that N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide can act as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This regulation is crucial for treating cystic fibrosis, where defective CFTR leads to severe respiratory issues. The compound's ability to enhance CFTR function suggests its role as a therapeutic agent for this condition .

Anticancer Properties

This compound has also shown promise in anticancer research . Studies have demonstrated that derivatives with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116). The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring and the presence of electron-withdrawing groups enhance their anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 5.71 | Induction of apoptosis |

| 2 | HepG2 | 6.14 | Cell cycle arrest |

| 3 | HCT-116 | 2.01 | Inhibition of proliferation |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with specific cellular pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling, which are critical for tumor growth and survival. This inhibition leads to reduced cell viability and promotes apoptosis in cancer cells .

Chemical Probes in Biological Research

Beyond therapeutic applications, this compound serves as a valuable chemical probe for studying biological processes. Its unique structure allows researchers to explore interactions with various biological targets, providing insights into cellular mechanisms and aiding in the discovery of new therapeutic strategies .

Mecanismo De Acción

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby disrupting critical cellular processes. For example, in cancer cells, it may inhibit kinases involved in cell division, leading to cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide can be compared with other thiazole and pyrazole derivatives:

Thiazole Derivatives: Compounds like dasatinib and alpelisib, which also contain thiazole rings, are used as anticancer agents. this compound may offer unique advantages in terms of selectivity and potency.

Pyrazole Derivatives: Pyrazole-based compounds such as celecoxib are used as anti-inflammatory agents. The presence of both thiazole and pyrazole rings in this compound may provide a broader spectrum of biological activity.

Similar compounds include N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine and other thiazole-based molecules with varying substituents that influence their biological activity and chemical properties .

Actividad Biológica

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyrazole and an isopropyl group, with a cyanophenyl substituent. The structural formula can be represented as:

This structure is critical for its biological activity, as modifications to these groups can significantly influence its pharmacological properties.

Research indicates that compounds with thiazole and pyrazole rings exhibit diverse mechanisms of action, including:

- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antiviral Activity : Some thiazole-containing compounds have demonstrated effectiveness against viral infections by inhibiting viral replication and enhancing host immune responses .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups (like the cyanophenyl group) enhances the compound's potency against various cancer cell lines .

- Ring Modifications : Alterations in the thiazole or pyrazole rings can lead to significant changes in activity. For instance, the introduction of halogen atoms has been correlated with increased cytotoxicity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | IC50 Value (µM) | Cell Line/Target | Reference |

|---|---|---|---|

| Antitumor | 1.61 | A-431 (epidermoid carcinoma) | |

| Antiviral | 0.20 | HIV reverse transcriptase | |

| Cytotoxicity | 5.38 | Jurkat T cells |

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

- Antitumor Efficacy : In a study involving A-431 cells, this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antiviral Properties : Another investigation revealed that this compound effectively inhibited HIV replication in MT-4 cells, showcasing its potential as an antiviral agent. The observed activity was linked to its ability to interfere with reverse transcriptase activity .

- Immunomodulatory Effects : Research has indicated that certain thiazole derivatives can modulate immune responses, enhancing the efficacy of concurrent therapies in cancer treatment .

Propiedades

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLCKTIDFPJKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.